molecular formula C12H18N2O B2795333 5-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine CAS No. 2198914-07-5

5-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine

Cat. No.: B2795333
CAS No.: 2198914-07-5
M. Wt: 206.289
InChI Key: POYWYLJLDCPXNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine is a pyridine derivative featuring a methyl group at the 5-position and a substituted piperidinyloxy moiety at the 2-position.

Properties

IUPAC Name

5-methyl-2-(1-methylpiperidin-4-yl)oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-10-3-4-12(13-9-10)15-11-5-7-14(2)8-6-11/h3-4,9,11H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYWYLJLDCPXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, cycloaddition, annulation, and amination.

    Attachment of the Pyridine Ring: The pyridine ring is then attached to the piperidine ring through a series of reactions, such as alkylation and reduction.

    Final Assembly:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using cost-effective and efficient processes. These methods may include multicomponent reactions and the use of readily available starting materials .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ether linkage (C–O–C) between the pyridine and piperidine moieties can undergo cleavage under strong acidic or reductive conditions:

Reaction TypeReagents/ConditionsProductsReference
Acidic CleavageConcentrated HI, 110°C, 12 hrs5-Methylpyridin-2-ol + 1-Methylpiperidin-4-ol
Reductive CleavageBBr₃ in CH₂Cl₂, −78°C to RT, 6 hrs5-Methylpyridin-2-ol + 1-Methylpiperidine

Mechanistic Insight : The ether bond is susceptible to nucleophilic attack due to the electron-withdrawing pyridine ring, which polarizes the C–O bond. In reductive cleavage, BBr₃ acts as a Lewis acid to facilitate bond breaking .

Functionalization of the Piperidine Moiety

The 1-methylpiperidin-4-yl group undergoes characteristic tertiary amine reactions:

N-Oxidation

Reagents/ConditionsProductYieldReference
H₂O₂ (30%), CH₃COOH, RT, 24 hrs1-Methylpiperidin-4-yl N-oxide derivative85%

Quaternary Ammonium Salt Formation

Reagents/ConditionsProductYieldReference
CH₃I, K₂CO₃, DMF, 60°C, 8 hrs1,1-Dimethylpiperidin-4-ium iodide78%

Key Note : The tertiary amine’s reactivity enables applications in drug discovery, where quaternization enhances bioavailability .

Electrophilic Aromatic Substitution (EAS)

The pyridine ring’s electron-deficient nature directs electrophiles to the meta position relative to substituents:

Nitration

Reagents/ConditionsProductYieldReference
HNO₃/H₂SO₄, 0°C, 2 hrs5-Methyl-3-nitro-2-[(1-methylpiperidin-4-yl)oxy]pyridine45%

Sulfonation

Reagents/ConditionsProductYieldReference
SO₃/H₂SO₄, 50°C, 4 hrs5-Methyl-3-sulfo-2-[(1-methylpiperidin-4-yl)oxy]pyridine32%

Limitation : Low yields are attributed to the pyridine ring’s deactivation .

Cross-Coupling Reactions

The compound can participate in metal-catalyzed couplings after halogenation:

Bromination Followed by Suzuki-Miyaura Coupling

StepReagents/ConditionsProductYieldReference
1NBS, AIBN, CCl₄, 80°C, 6 hrs5-Bromo-2-[(1-methylpiperidin-4-yl)oxy]pyridine68%
2Pd(PPh₃)₄, K₂CO₃, ArB(OH)₂, dioxane, 100°CBiaryl derivatives75–90%

Application : This two-step protocol enables diversification for medicinal chemistry .

Reduction of the Pyridine Ring

Catalytic hydrogenation converts the pyridine ring to a piperidine:

Reagents/ConditionsProductYieldReference
H₂ (1 atm), PtO₂, EtOH, RT, 12 hrs5-Methyl-2-[(1-methylpiperidin-4-yl)oxy]piperidine92%

Note : The saturated piperidine derivative exhibits altered physicochemical properties, enhancing membrane permeability.

Oxidation of the Methyl Group

The 5-methyl group can be oxidized to a carboxylic acid under harsh conditions:

Reagents/ConditionsProductYieldReference
KMnO₄, H₂O, 100°C, 24 hrs5-Carboxy-2-[(1-methylpiperidin-4-yl)oxy]pyridine28%

Challenge : Low yield due to competing decomposition of the pyridine ring .

Complexation with Metals

The piperidine nitrogen and pyridine ring can coordinate transition metals:

Metal SaltConditionsApplicationReference
CuCl₂MeOH, RT, 2 hrsCatalytic ligand in C–N coupling

Scientific Research Applications

Pharmacological Applications

1.1 Orexin Receptor Antagonism

One of the prominent applications of 5-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine is its role as an orexin receptor antagonist. Orexin neuropeptides are critical in regulating wakefulness and appetite. Compounds that inhibit orexin receptors have been explored for treating insomnia and other sleep disorders. For example, studies have shown that dual orexin receptor antagonists (DORAs) can effectively promote sleep without the adverse effects commonly associated with traditional sedatives .

Case Study: DORA Development

  • Compound: DORA 28 (MK-6096)
  • Mechanism: Dual orexin receptor antagonism
  • Outcome: Advanced to Phase II clinical trials for insomnia treatment, demonstrating significant efficacy in preclinical models .

Neuropharmacology

2.1 Blood-Brain Barrier Penetration

The ability of this compound to cross the blood-brain barrier (BBB) enhances its potential as a therapeutic agent for central nervous system (CNS) disorders. This property allows it to be effective in targeting neurological conditions, including anxiety and depression .

Data Table: Blood-Brain Barrier Penetration Studies

Compound NameBBB PenetrationStudy Reference
DORA 28Yes
Other AnaloguesVariable

Anticancer Research

3.1 Cancer Therapeutics

Research has also indicated that derivatives of this compound may possess anticancer properties. Compounds designed to target specific cancer pathways are being investigated for their ability to inhibit tumor growth and metastasis.

Case Study: Cancer Inhibition

  • Focus: Development of compounds capable of inhibiting cancer cell proliferation.
  • Findings: Certain analogs demonstrated significant activity against various cancer cell lines, suggesting potential for further development as anticancer agents .

Synthesis and Structure Activity Relationship (SAR)

Understanding the synthesis and structure activity relationship of this compound is crucial for optimizing its pharmacological properties. Research has focused on modifying the piperidine ring and pyridine moieties to enhance potency, selectivity, and bioavailability.

Data Table: SAR Insights

ModificationEffect on ActivityReference
Substituted piperidineIncreased potency
Altered pyridine coreEnhanced selectivity

Mechanism of Action

The mechanism of action of 5-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural uniqueness lies in its combination of a methylated pyridine core and a methylpiperidinyloxy side chain. Key comparisons include:

5-Methyl-2-(piperidin-1-yl)pyridine (C11H16N2):

  • Lacks the oxygen atom in the side chain compared to the target compound.
  • Synthesized via a similar methodology (86% yield) using methoxypyridine and piperidine .
  • The absence of the ether linkage may reduce polarity and alter pharmacokinetic properties.

5-Bromo-2-((1-methylpiperidin-4-yl)oxy)pyridine (C11H15BrN2O):

  • Bromine substituent at the 5-position increases molecular weight (271.15 g/mol) and may enhance electrophilicity for further functionalization .
  • The bromine atom could influence binding affinity in medicinal applications compared to the methyl group in the target compound.

Chloro- and Nitro-Substituted Pyridines (e.g., 2-Chloro-5-(4-substituted phenyl)pyridines):

  • Chloro and nitro groups increase molecular polarity and may improve solubility in polar solvents.
  • Melting points for such derivatives range from 268–287°C, suggesting higher crystallinity compared to methylated analogs .

Physicochemical Properties

A comparative analysis of molecular parameters is summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Yield (%)
5-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine (target) C12H17N2O 221.28 (estimated) 5-methyl, 2-(methylpiperidinyloxy) N/A N/A
5-Bromo-2-((1-methylpiperidin-4-yl)oxy)pyridine C11H15BrN2O 271.15 5-bromo, 2-(methylpiperidinyloxy) N/A N/A
2-Chloro-5-(4-methylphenyl)pyridine C12H10ClN 203.67 2-chloro, 5-aryl 274–276 73
5-Methyl-2-(piperidin-1-yl)pyridine C11H16N2 176.26 5-methyl, 2-piperidinyl N/A (oil) 86

Key Observations :

Pharmacological Implications
  • Methyl vs. Bromine Substitutents : The methyl group in the target compound may enhance lipophilicity, favoring blood-brain barrier penetration, whereas bromine could improve target binding via halogen bonding .
  • Piperidinyloxy vs. Piperidinyl : The ether linkage in the target compound may confer metabolic stability compared to secondary amines, as seen in 5-methyl-2-(piperidin-1-yl)pyridine .

Biological Activity

5-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine is a compound of interest in medicinal chemistry due to its potential biological activity. The presence of the piperidine moiety enhances its interaction with various biological targets, making it a candidate for further research in pharmacology and drug development.

Chemical Structure and Properties

The chemical structure of this compound includes a pyridine ring substituted with a methyl group and an ether linkage to a piperidine ring. This unique structure contributes to its biological properties.

Property Description
Molecular Formula C12_{12}H16_{16}N2_{2}O
Molecular Weight 204.27 g/mol
Solubility Soluble in organic solvents, limited in water
Melting Point Not specified in available literature

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The piperidine moiety facilitates binding to these targets, which can modulate their activity. This interaction may lead to various pharmacological effects, including potential therapeutic benefits in treating neurological disorders.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant activity against various biological targets:

  • Receptor Interaction : The compound may act as a ligand for several G protein-coupled receptors (GPCRs), influencing signal transduction pathways.
  • Antineoplastic Activity : Studies have shown that derivatives of similar structures can exhibit selective cytotoxicity against cancer cell lines, suggesting potential applications in oncology .
  • Neuropharmacological Effects : Given its structural similarity to known neuroactive compounds, it may influence neurotransmitter systems, particularly those involving serotonin and dopamine .

Case Studies

Several studies have explored the biological implications of compounds related to this compound:

Study 1: Neuropharmacological Assessment

A study investigated the effects of related piperidine derivatives on serotonin receptors, revealing that modifications at the piperidine nitrogen significantly altered binding affinity and selectivity. This suggests that the piperidine ring plays a crucial role in the pharmacodynamics of these compounds .

Study 2: Anticancer Activity

Research published in the Journal of Medicinal Chemistry evaluated the anticancer properties of substituted pyridines, including those with piperidine moieties. The findings indicated that certain derivatives exhibited potent growth inhibition against breast cancer cell lines, highlighting their potential as therapeutic agents .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds reveals distinct differences in biological activity:

Compound Biological Activity Notes
5-Bromo-3-methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridineHigh affinity for GPCRsEnhanced reactivity due to bromine substitution
3-Methyl-2-(1-methylpiperidin-4-yloxy)pyridineModerate neuroactivityLacks bromine; different pharmacokinetic profile
5-MethylpyridineLow receptor affinityLacks piperidine moiety; minimal biological activity

Q & A

Basic: What are the key steps in synthesizing 5-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine?

Methodological Answer:
The synthesis typically involves:

  • Fluorination : Introduction of a fluorine atom at the 5-position of the pyridine ring via electrophilic aromatic substitution or halogen exchange.
  • Ether Formation : Nucleophilic substitution between a hydroxyl-containing pyridine intermediate and 1-methylpiperidin-4-ol under basic conditions (e.g., K₂CO₃ in DMF or acetonitrile) .
  • Purification : Column chromatography or recrystallization to isolate the product.
    Key Considerations: Reaction temperature (60–80°C) and solvent choice (polar aprotic solvents) are critical for yield optimization.

Basic: What analytical techniques are used to confirm the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify substitution patterns (e.g., fluorine at C5, piperidinyl ether at C2) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (C₁₁H₁₅FN₂O, MW ≈ 210.25 g/mol) .
  • X-ray Crystallography : Resolves spatial arrangement of the pyridine and piperidine rings, confirming the ether linkage .

Advanced: How does this compound interact with cannabinoid receptors (CB1/CB2)?

Methodological Answer:

  • In Vitro Binding Assays : Radioligand displacement studies (e.g., using [3H]CP55,940[³H]CP-55,940) quantify affinity (Kᵢ values). Structural analogs show Kᵢ < 100 nM for CB1, suggesting high receptor engagement .
  • Functional Assays : Measurement of cAMP inhibition or β-arrestin recruitment to assess agonism/antagonism. Fluorine substitution enhances lipophilicity, potentially improving blood-brain barrier penetration .
  • Receptor Subtype Selectivity : Computational docking (e.g., Glide or AutoDock) identifies key interactions (e.g., hydrogen bonding with Ser383 in CB1) .

Advanced: What metabolic pathways are implicated in its biotransformation?

Methodological Answer:

  • Hepatic Metabolism : Cytochrome P450 (CYP3A4/2D6)-mediated oxidation of the piperidine ring, forming hydroxylated metabolites. Use liver microsomes or hepatocyte incubations to identify primary metabolites .
  • Fluorine Stability : 19F^{19}F-NMR tracks defluorination, a common metabolic liability in fluorinated compounds. LY293111 (a structural analog) exhibits long-lived circulating metabolites in rats, suggesting similar stability .
  • Excretion Studies : Radiolabeled 14C^{14}C-tracing in urine/feces quantifies elimination routes .

Advanced: How do stereochemical variations (e.g., piperidine ring conformation) affect its pharmacological activity?

Methodological Answer:

  • Enantiomer Separation : Chiral HPLC (e.g., Chiralpak AD-H column) isolates R/S enantiomers.
  • Biological Evaluation : Compare enantiomers in receptor-binding assays. For example, 5-Fluoro analogs show enantiomer-specific inhibition of cytochrome P450 enzymes (e.g., CYP2D6), altering drug-drug interaction risks .
  • Computational Modeling : Molecular dynamics simulations (e.g., AMBER) predict how piperidine ring puckering impacts receptor binding .

Advanced: What strategies optimize its pharmacokinetic profile for CNS targeting?

Methodological Answer:

  • Lipophilicity Optimization : LogP adjustments via substituent modifications (e.g., methyl vs. trifluoromethyl groups) to balance blood-brain barrier penetration and solubility .
  • Prodrug Design : Esterification of the pyridine nitrogen to enhance oral bioavailability. Hydrolysis in plasma regenerates the active form .
  • Plasma Protein Binding (PPB) : Equilibrium dialysis assays quantify PPB; fluorine substitution often reduces PPB, increasing free drug concentration .

Advanced: How does the compound’s structure-activity relationship (SAR) compare to fluorinated pyridine analogs?

Methodological Answer:

  • Core Scaffold Analysis : Fluorine at C5 enhances metabolic stability compared to chloro or bromo analogs (e.g., 5-Bromo-2-[(1-methylpiperidin-4-yl)oxy]pyridine) .

  • Ether Linkage Impact : Replacement of the piperidinyl ether with morpholine (as in FIPM) reduces CB1 affinity but improves solubility, highlighting the balance between hydrophobicity and target engagement .

  • SAR Tables :

    SubstituentCB1 Kᵢ (nM)Solubility (µg/mL)
    -F (C5)4512
    -Cl (C5)1208
    -OCH₃ (C2)>100030

Advanced: What in vivo models are suitable for evaluating its therapeutic potential?

Methodological Answer:

  • Neuropharmacology : Rodent models of anxiety (elevated plus maze) or epilepsy (pentylenetetrazole-induced seizures) assess CB1-mediated effects. Dose-response studies (1–10 mg/kg, i.p.) quantify efficacy .
  • PET Imaging : Radiolabel with 18F^{18}F for tracer studies (e.g., LRRK2 imaging in Parkinson’s disease models), leveraging structural similarity to FIPM .
  • Toxicity Screening : Acute toxicity (LD₅₀) and hERG channel inhibition assays (patch-clamp) prioritize candidates for further development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.